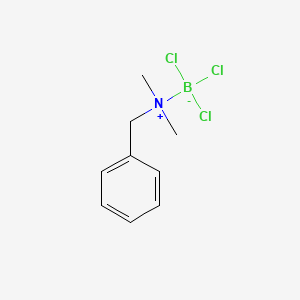![molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2](/img/structure/B13736664.png)
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
17239-70-2 |
|---|---|
Formule moléculaire |
C14H6N4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H |
Clé InChI |
PFCGCDSJVMFOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)









